molecular formula C19H18BrN3O2S B418894 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B418894
M. Wt: 432.3g/mol
InChI Key: HLOYFYLYZNRYDL-UHFFFAOYSA-N
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Description

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with N-(2-ethyl-6-methylphenyl)acetamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure may result in different pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C19H18BrN3O2S

Molecular Weight

432.3g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C19H18BrN3O2S/c1-3-13-8-6-7-12(2)17(13)21-16(24)11-26-19-23-22-18(25-19)14-9-4-5-10-15(14)20/h4-10H,3,11H2,1-2H3,(H,21,24)

InChI Key

HLOYFYLYZNRYDL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)C

Origin of Product

United States

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